7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound characterized by the molecular formula . It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its unique structure and properties.
7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is classified as a heterocyclic compound, specifically a quinazolinone. Quinazolinones are nitrogen-containing bicyclic compounds that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves several key steps:
The reaction conditions often include heating under reflux to promote cyclization and achieve higher yields. The process may also involve purification steps such as recrystallization or column chromatography to isolate the desired product in high purity.
The molecular structure of 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can be represented as follows:
The structure features a chloro substituent at the 7-position, a propyl group at the 3-position, and a sulfanyl group at the 2-position of the quinazolinone ring. This arrangement is crucial for its biological activity and reactivity.
7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo several types of chemical reactions:
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or enabling the synthesis of more complex derivatives.
The mechanism of action of 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully elucidated but is believed to involve interaction with specific molecular targets within biological systems. The compound may modulate various biochemical pathways through its quinazolinone core and sulfanyl group.
Studies suggest that compounds in this class may inhibit certain enzymes or receptors involved in disease processes, leading to observed pharmacological effects. Research continues to explore these interactions to better understand their implications in therapeutic contexts.
7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is typically characterized by:
Key chemical properties include:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used for characterization and confirmation of the compound's structure.
7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several significant scientific applications:
Research continues into its potential applications across these fields, highlighting its versatility as a chemical compound with promising properties.
The therapeutic exploration of 3,4-dihydroquinazolin-4-ones originated with early 20th-century alkaloid isolations, culminating in the systematic development of synthetic methodologies. The Griess synthesis (1869) established the first viable route via condensation of anthranilic acid with cyanogens, while the Niementowski synthesis (1895) revolutionized access through anthranilic acid/amide cyclization—a method still employed in modern laboratories [3]. Critical milestones in scaffold optimization emerged with the discovery of methaqualone (a 2,3-disubstituted derivative) as a sedative-hypnotic agent, validating the core’s pharmaceutical relevance [4]. Contemporary research has refined these approaches using microwave-assisted cyclization and solid-phase techniques, significantly enhancing yields of complex derivatives like 7-chloro-3-propyl variants [3].
Table 1: Key Developments in 3,4-Dihydroquinazolin-4-one Therapeutics
Era | Development | Significance |
---|---|---|
Pre-1900 | Isolation of natural quinazolinones (e.g., febrifugine) | Identified antimalarial and antipyretic activities |
1895 | Niementowski synthesis | Enabled systematic production of 4(3H)-quinazolinones |
1960s | Methaqualone development | Validated CNS applications of 2,3-disubstituted derivatives |
2000s | T-type Ca²⁺ channel blockers (e.g., KYS05047) | Demonstrated anticancer potential via ion channel modulation |
2020s | Automated synthesis of 7-chloro-3-propyl derivatives | Achieved high-purity compounds for targeted oncology |
The structural evolution accelerated with the discovery that 3-alkyl substitutions (e.g., propyl chains) confer distinct conformational advantages for target engagement. Notably, 3,4-dihydroquinazolin-4-ones with 7-chloro and 2-sulfanyl substituents emerged as selective T-type calcium channel blockers, demonstrating nanomolar affinity in electrophysiological studies [9]. This breakthrough highlighted the scaffold’s capacity for CNS penetration and ion channel modulation—properties leveraged in contemporary anticancer agent development.
The bioactivity of 7-chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 2126163-57-1; Mol. Formula: C₁₁H₁₁ClN₂OS) derives from synergistic interactions between its strategic substituents and the quinazolinone core. Each position contributes distinct physicochemical and steric properties that collectively determine target selectivity and potency:
7-Chloro (C6 Position): The chloro substituent’s strong electron-withdrawing character induces a 20% dipole moment shift versus unsubstituted analogs, enhancing DNA minor groove affinity. This position frequently determines anticancer specificity, as evidenced by 7-chloro derivatives showing 5-fold greater cytotoxicity against HCT116 colorectal carcinoma than 7-H or 7-methyl analogs [8]. Chlorine’s role as a bioisostere for nitro or trifluoromethyl groups enables tailored π-stacking with tyrosine residues in kinase domains [2] [8].
3-Propyl (N1 Position): Propyl’s three-carbon chain optimizes lipophilicity (LogP ≈ 2.8), balancing membrane permeability and metabolic stability. Compared to methyl or ethyl analogs, the propyl group extends 5.2Å into hydrophobic enzyme pockets, establishing van der Waals contacts with aliphatic residues (e.g., Leu215 in EGFR). Conformational studies confirm the n-propyl orientation reduces ring plane distortion by 12° versus bulkier isopropyl substituents, minimizing steric clashes in constrained binding sites [7].
2-Sulfanyl (C2 Position): This thiol group exhibits tautomeric equilibrium between thione (C=S) and mercapto (SH) forms, with the thione dominating (85:15 ratio) in physiological conditions. The sulfur’s nucleophilicity enables disulfide bridge formation with cysteine residues in redox-sensitive targets, while its oxidation potential permits metabolic conversion to sulfinyl/sulfonyl derivatives with modified target affinities [3] [8]. X-ray crystallography confirms the sulfur’s participation in H-bonding networks (2.9–3.2Å) with Asp89 in DHFR enzymes [4].
Table 2: Electronic and Steric Contributions of Core Substituents
Substituent | Position | Electronic Effect (Hammett σ) | Steric Contribution (ESV) | Key Biological Role |
---|---|---|---|---|
Chloro | C7 (benzene ring) | +0.47 | 0.24 | Electrophile for DNA/protein adduction; enhances membrane diffusion |
Propyl | N3 (pyrimidine) | -0.36 | 0.42 | Hydrophobic pocket occupation; controls ring planarity |
Sulfanyl | C2 (pyrimidine) | +0.25 (thione form) | 0.28 | Redox modulation; H-bond acceptor/donor dual functionality |
The collective impact of these substitutions manifests in the compound’s distinct pharmacological profile. Molecular modeling reveals a 17° twist between quinazolinone rings and appended aryl groups, facilitating atypical binding to allosteric kinase sites. Additionally, the propyl chain’s rotational freedom (energy barrier: 8.3 kcal/mol) enables adaptive binding to conformational variants of cancer targets—a property exploited in overcoming resistance mutations [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2